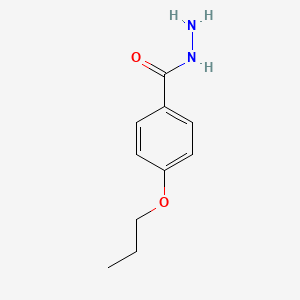

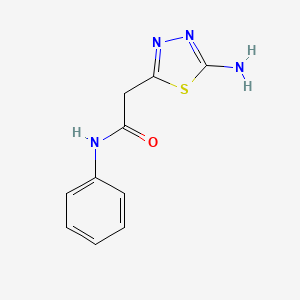

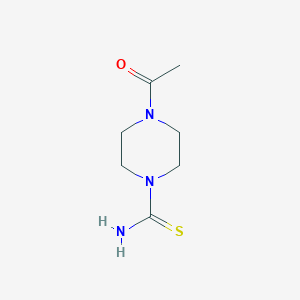

![molecular formula C10H10ClNO3 B1271281 Methyl 3-[(chloroacetyl)amino]benzoate CAS No. 41653-05-8](/img/structure/B1271281.png)

Methyl 3-[(chloroacetyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of methyl esters with various reagents to introduce amino functionalities and other substituents. For instance, methyl esters have been used as starting materials to prepare a range of heterocyclic systems by reacting with different nucleophiles and reagents . The synthesis often involves the use of protecting groups, such as benzyloxycarbonyl, which can be selectively removed to afford free amino compounds . These methods could potentially be adapted for the synthesis of methyl 3-[(chloroacetyl)amino]benzoate by incorporating a chloroacetyl group in a similar fashion.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These techniques allow for the determination of the stereochemistry around double bonds and the confirmation of the molecular conformation. The molecular structure of methyl 3-[(chloroacetyl)amino]benzoate could be analyzed using these methods to determine its precise configuration and conformation.

Chemical Reactions Analysis

Compounds with amino and ester functionalities are known to participate in a variety of chemical reactions. For example, they can undergo alkylation , condensation , and can act as reagents in the synthesis of heterocyclic systems . The presence of a chloroacetyl group in methyl 3-[(chloroacetyl)amino]benzoate suggests that it could also be involved in nucleophilic substitution reactions, potentially leading to the formation of new heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate can be inferred from their structural characteristics. For instance, the presence of an ester group typically confers certain solubility properties in organic solvents . The amino group can influence the compound's basicity and reactivity in acid-base reactions . The chloroacetyl group could make the compound more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. Additionally, the compound's spectroscopic properties, such as UV-Vis absorption and IR vibrational frequencies, can be predicted based on the functional groups present .

科学的研究の応用

- Synthesis of Triazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of triazoles . Triazoles are a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities.

- Method : Quinazoline derivatives were treated with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives. The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

- Results : The result of this process is the synthesis of a new triazole compound .

-

Proteomics Research

- Field : Biochemistry

- Application : Methyl 3-[(chloroacetyl)amino]benzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results : The outcomes of proteomics research can also vary widely, but the ultimate goal is often to gain a better understanding of protein function, interactions, and role in biological processes .

-

Synthesis of Spiro[indoline-3,4-pyridine] Derivatives

- Field : Organic Chemistry

- Application : The compound methyl 2-(2-cyanoacetamido) benzoate is used in the synthesis of spiro[indoline-3,4-pyridine] derivatives . These derivatives are a type of organic compound that can have various applications, including in medicinal chemistry .

- Method : The synthesis involves the treatment of compound methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine .

- Results : The result of this process is the synthesis of a new spiro[indoline-3,4-pyridine] derivative .

特性

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBYDITWHMOOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367921 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(chloroacetyl)amino]benzoate | |

CAS RN |

41653-05-8 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

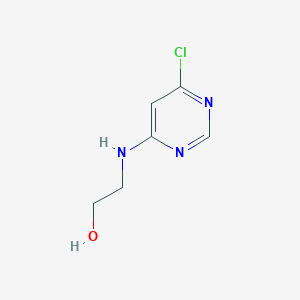

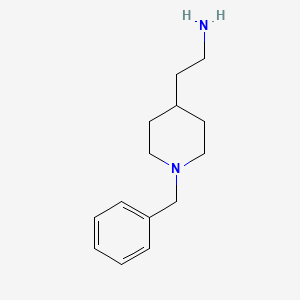

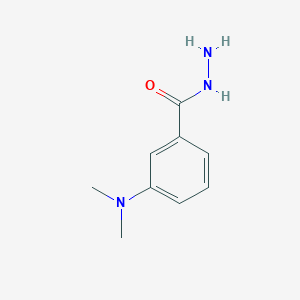

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)

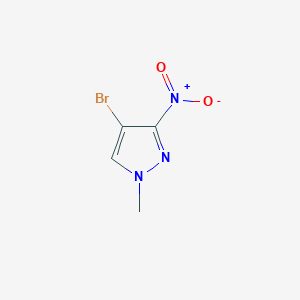

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)